4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
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Description
4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H24ClN5O3S and its molecular weight is 437.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.1288385 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2 in an atp-competitive manner . This means that the compound competes with ATP for binding to the kinase, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 can lead to a halt in the cell cycle, preventing the proliferation of cancer cells . This can affect various downstream pathways, including those involved in DNA replication and repair, apoptosis, and cell differentiation .
Result of Action
The inhibition of CDK2 can lead to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This can result in the reduction of tumor growth and potentially lead to the death of cancer cells .
Properties
IUPAC Name |
4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3S/c1-23(2)29(27,28)17-6-4-14(5-7-17)18(26)25-10-8-16(9-11-25)24(3)19-21-12-15(20)13-22-19/h4-7,12-13,16H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVVDMJQSAEKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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